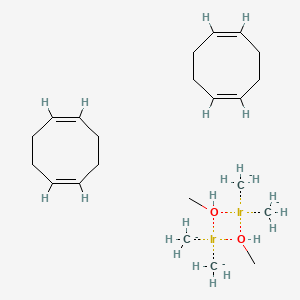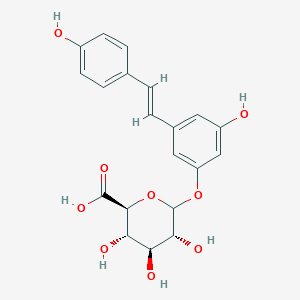
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The term “Di-” is often used as a prefix in chemistry to indicate the presence of two identical functional groups within a molecule. For instance, diols contain two hydroxyl groups, and dicarboxylic acids contain two carboxyl groups.
Vorbereitungsmethoden
Diazonium salts are typically prepared through a process called diazotization. This involves the reaction of a primary aromatic amine with nitrous acid, which is usually generated in situ by reacting sodium nitrite (NaNO₂) with a mineral acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures (below 5°C) to ensure the stability of the diazonium salt .
Analyse Chemischer Reaktionen
Diazonium salts undergo a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl (OH), halides (Cl, Br, I), and cyano (CN) groups.
Coupling Reactions: Diazonium salts can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.
Reduction and Oxidation: Diazonium salts can be reduced to form hydrazines or oxidized to form nitro compounds.
Wissenschaftliche Forschungsanwendungen
Diazonium salts have a wide range of applications in scientific research:
Organic Synthesis: They are used as intermediates in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals
Material Science: Diazonium salts are employed in the functionalization of surfaces and the preparation of advanced materials.
Biological Applications: They are used in the modification of biomolecules and the development of biosensors.
Wirkmechanismus
The mechanism of action of diazonium salts involves the formation of a highly reactive diazonium ion (R−N₂⁺), which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the formation of new bonds with nucleophiles such as phenols and amines .
Vergleich Mit ähnlichen Verbindungen
Diazonium salts are unique due to their ability to form stable diazonium ions, which can participate in a wide range of chemical reactions. Similar compounds include:
Azo Compounds: Formed by the coupling of diazonium salts with aromatic compounds, characterized by the presence of a nitrogen bridge.
Hydrazines: Formed by the reduction of diazonium salts, containing two nitrogen atoms bonded to each other.
Nitro Compounds: Formed by the oxidation of diazonium salts, containing a nitro group (NO₂) attached to an aromatic ring .
Diazonium salts stand out due to their versatility and the ease with which they can be transformed into a variety of functional groups, making them invaluable in both academic and industrial settings.
Eigenschaften
Molekularformel |
C22H44Ir2O2-4 |
|---|---|
Molekulargewicht |
725.0 g/mol |
IUPAC-Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol |
InChI |
InChI=1S/2C8H12.2CH4O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;4*1H3;;/q;;;;4*-1;;/b2*2-1-,8-7-;;;;;;;; |
InChI-Schlüssel |
UIDUZRQGYMWDLR-SXGOCSEPSA-N |
Isomerische SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir] |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)


![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)

![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)


![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)


![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)
